Daminozide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

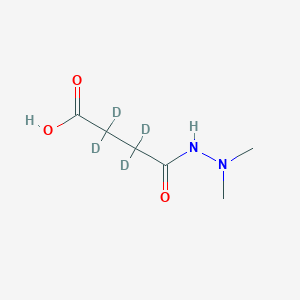

2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i3D2,4D2 |

InChI Key |

NOQGZXFMHARMLW-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)NN(C)C)C([2H])([2H])C(=O)O |

Canonical SMILES |

CN(C)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Daminozide-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide. This document details its chemical properties, primary applications in research, and a representative experimental protocol for its use as an internal standard in analytical chemistry.

Core Concepts: The Role of Isotopic Labeling in Research

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern analytical research. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the cornerstone of its utility, particularly in mass spectrometry-based quantification methods. By introducing a known amount of the labeled standard into a sample, researchers can accurately determine the concentration of the unlabeled analyte, compensating for variations in sample preparation and instrument response.

This compound: Chemical and Physical Properties

This compound, also known as Aminozide-d4, is a synthetic compound where four hydrogen atoms on the butanoic acid backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Daminozide.[1]

| Property | Value | Source |

| Formal Name | 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid | [1] |

| IUPAC Name | 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid | [2][3] |

| Molecular Formula | C6H8D4N2O3 | [1] |

| Molecular Weight | 164.2 g/mol | |

| Monoisotopic Mass | 164.10989923 Da | |

| Appearance | White to off-white solid | |

| Purity | ≥95% (HPLC), ≥99% deuterated forms (d1-d4) | |

| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml, Slightly soluble in water | |

| Storage Temperature | -20°C | |

| Unlabeled CAS Number | 1596-84-5 |

Primary Use in Research: An Internal Standard for Quantitative Analysis

The principal application of this compound in a research setting is as an internal standard for the precise quantification of Daminozide in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial in fields such as:

-

Environmental Monitoring: To accurately measure Daminozide residues in soil, water, and agricultural products.

-

Food Safety and Analysis: For the determination of Daminozide levels in food crops to ensure compliance with regulatory limits.

-

Toxicology and Xenobiotic Metabolism: In studies investigating the metabolic fate of Daminozide.

-

Plant Biology: To quantify endogenous or exogenously applied Daminozide in plant tissues.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations during sample processing, leading to highly accurate and reproducible results.

Experimental Protocol: Quantification of Daminozide in a Complex Matrix using this compound

The following is a generalized methodology for the analysis of Daminozide in a complex sample matrix, such as soil or a plant-based product, using this compound as an internal standard.

Sample Preparation and Extraction

-

Homogenization: A representative portion of the sample is accurately weighed and homogenized to ensure uniformity. For solid samples like fruits or vegetables, this may involve blending with a suitable solvent.

-

Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample at the beginning of the extraction process.

-

Extraction: The sample is extracted with an appropriate solvent, such as acetonitrile or a buffered solution, to solubilize the Daminozide and this compound. This is often followed by vortexing and centrifugation to separate the liquid extract from the solid matrix.

Sample Cleanup

-

Dispersive Solid-Phase Extraction (d-SPE): The supernatant from the extraction step is subjected to a cleanup procedure to remove interfering matrix components. A common technique is d-SPE, where a sorbent material is added to the extract to bind and remove unwanted compounds.

-

Centrifugation and Filtration: After the d-SPE step, the sample is centrifuged, and the cleaned-up extract is filtered before instrumental analysis.

Instrumental Analysis (LC-MS/MS)

-

Chromatographic Separation: The purified extract is injected into a liquid chromatography system to separate Daminozide and this compound from any remaining matrix components.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Daminozide and this compound.

-

Quantification: The concentration of Daminozide in the original sample is calculated by comparing the peak area ratio of the analyte (Daminozide) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the quantification of Daminozide.

Caption: Concept of internal standard addition for quantification.

Conclusion

This compound is a critical analytical tool for researchers requiring accurate and precise measurement of Daminozide. Its use as an internal standard in mass spectrometry-based methods mitigates the impact of matrix effects and procedural inconsistencies, thereby ensuring the reliability of quantitative data. The methodologies outlined in this guide provide a framework for the application of this compound in various research contexts, from environmental analysis to food safety.

References

Daminozide-d4 chemical structure and molecular weight

An In-depth Technical Guide to Daminozide-d4

This guide provides detailed information on the chemical properties of this compound, a deuterated isotopologue of Daminozide. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this compound for its application as an internal standard in quantitative analyses.

Chemical Structure and Properties

This compound is a synthetic compound where four hydrogen atoms in the butanoic acid backbone of Daminozide have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Daminozide.

IUPAC Name: 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid.[1][2]

Chemical Formula: C₆H₈D₄N₂O₃[3][4]

Canonical SMILES: C--INVALID-LINK--(NC(=O)C([2H])([2H])C([2H])([2H])C(=O)[O-])C

InChI Key: InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i3D2,4D2[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are essential for accurate preparation of standards and interpretation of analytical results.

| Property | Value | Citations |

| Molecular Weight | 164.20 g/mol 164.196 g/mol | |

| Purity | >95% (HPLC) | |

| Melting Point | 157 to 160°C | |

| Form | Solid (White to Off-white) | |

| Solubility | Slightly Soluble in Water | |

| Storage | -20°C |

Application in Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of Daminozide in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its utility stems from its near-identical chemical and physical properties to the non-labeled analyte, while its increased mass allows for clear differentiation in a mass spectrometer.

A typical experimental protocol involves the following steps:

-

Sample Preparation: The biological or environmental sample is homogenized and extracted with a suitable organic solvent to isolate the analyte of interest (Daminozide) and the internal standard.

-

Internal Standard Spiking: A known concentration of this compound is added to the sample extract. This is a critical step to correct for analyte loss during sample preparation and instrumental analysis.

-

Derivatization (Optional): Depending on the analytical method, a derivatization step may be employed to improve the chromatographic behavior and detection sensitivity of both Daminozide and this compound.

-

LC-MS/GC-MS Analysis: The spiked extract is injected into the chromatograph. The compounds are separated based on their retention times, and the mass spectrometer detects and quantifies the specific mass-to-charge ratios (m/z) for both Daminozide and this compound.

-

Quantification: The concentration of Daminozide in the original sample is calculated by comparing the peak area ratio of Daminozide to this compound against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualized Workflow

The following diagram illustrates a generalized workflow for the quantification of Daminozide using this compound as an internal standard.

Caption: Workflow for Daminozide quantification using a deuterated internal standard.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Daminozide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Daminozide-d4, a deuterated internal standard for the widely used plant growth regulator, Daminozide. This document details the synthetic pathway, experimental protocols, and the biological mode of action of Daminozide. The information presented is intended to support researchers in the fields of agriculture, environmental science, and drug metabolism in their efforts to accurately quantify Daminozide in various matrices.

Introduction to Daminozide and its Deuterated Analog

Daminozide, also known by trade names such as Alar and B-NINE, is a synthetic plant growth regulator historically used to control growth, improve fruit quality, and synchronize maturity in various crops. Its mode of action involves the inhibition of gibberellin biosynthesis in plants.[1] Due to regulatory scrutiny regarding its metabolite, unsymmetrical dimethylhydrazine (UDMH), the use of Daminozide in food crops has been significantly curtailed in many regions, though it continues to be used on ornamental plants.

Accurate quantification of Daminozide residues is crucial for regulatory compliance and safety assessment. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust analytical methods, primarily those employing mass spectrometry (MS), as they correct for matrix effects and variations in sample preparation and instrument response.

This compound, formally named 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid, is an isotopologue of Daminozide where the four hydrogen atoms on the succinic acid backbone have been replaced with deuterium.[2] This specific labeling provides a distinct mass shift, making it an ideal internal standard for MS-based quantification.

Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, succinic acid-d4. This is subsequently converted to its anhydride, which is then reacted with 1,1-dimethylhydrazine (unsymmetrical dimethylhydrazine, UDMH) to yield the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Synthesis of Succinic Acid-d4

The introduction of deuterium atoms onto the succinic acid backbone is a critical first step. A plausible and efficient method is the catalytic transfer hydrogenation of maleic acid using a deuterium donor.

Reaction: Catalytic transfer hydrogenation of maleic acid with deuterated formic acid.

Reagents and Materials:

-

Maleic acid

-

Deuterated formic acid (DCOOH)

-

10% Palladium on activated carbon (Pd/C)

-

Deionized water

-

Suitable reaction vessel (e.g., high-pressure autoclave)

Procedure:

-

In a high-pressure reaction vessel, dissolve maleic acid in deionized water to a desired concentration (e.g., 1 M).

-

Add a catalytic amount of 10% Pd/C (e.g., 1-5 mol% relative to maleic acid).

-

Add a stoichiometric equivalent or a slight excess of deuterated formic acid (DCOOH) as the deuterium source.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature between 100-150°C with vigorous stirring. The optimal temperature may need to be determined empirically.

-

Maintain the reaction for a period of 2-6 hours, monitoring the progress by techniques such as thin-layer chromatography (TLC) or by analyzing aliquots with NMR spectroscopy to confirm the disappearance of the maleic acid double bond signal.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Remove the solvent (water and any remaining formic acid) under reduced pressure using a rotary evaporator.

-

The resulting solid, succinic acid-d4, can be further purified by recrystallization from a suitable solvent such as hot water or ethanol, if necessary.

Synthesis of Succinic Anhydride-d4

The conversion of succinic acid-d4 to its corresponding anhydride is a standard dehydration reaction.

Reaction: Dehydration of succinic acid-d4.

Reagents and Materials:

-

Succinic acid-d4

-

Acetyl chloride (or another suitable dehydrating agent like thionyl chloride or phosphorus oxychloride)

-

Anhydrous reaction solvent (optional, e.g., anhydrous diethyl ether)

-

Round-bottom flask with a reflux condenser

Procedure:

-

Place the dried succinic acid-d4 into a round-bottom flask equipped with a reflux condenser.

-

Slowly add an excess of acetyl chloride (e.g., 2-3 molar equivalents) to the succinic acid-d4. The reaction is typically exothermic.

-

Gently heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction. The evolution of HCl gas will be observed.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

The succinic anhydride-d4 will often crystallize out of the solution upon cooling. If a solvent was used, it can be removed under reduced pressure.

-

Collect the crystalline product by filtration and wash with a small amount of cold, anhydrous ether to remove any residual acetyl chloride and acetic acid.

-

Dry the succinic anhydride-d4 under vacuum to obtain the pure product. The melting point of the unlabeled succinic anhydride is approximately 119-120°C.[3]

Synthesis of this compound

The final step involves the ring-opening condensation of succinic anhydride-d4 with 1,1-dimethylhydrazine.

Reaction: Condensation of succinic anhydride-d4 with 1,1-dimethylhydrazine.

Reagents and Materials:

-

Succinic anhydride-d4

-

1,1-Dimethylhydrazine (UDMH)

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran, or dichloromethane)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve the succinic anhydride-d4 in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 1,1-dimethylhydrazine to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC.

-

The product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/water) to yield the final product as a white solid.

Quantitative Data and Characterization

The following table summarizes the expected properties and analytical data for the key compounds in the synthesis of this compound. Actual yields and purity will depend on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Isotopic Purity (%) | Key Analytical Data |

| Succinic Acid-d4 | C4H2D4O4 | 122.11 | > 90 | > 98 | ¹H NMR: Absence of signal at ~2.6 ppm. MS: [M-H]⁻ at m/z 121.1 |

| Succinic Anhydride-d4 | C4D4O3 | 104.09 | > 90 | > 98 | ¹H NMR: Absence of signal at ~2.9 ppm. IR: C=O stretching at ~1860 and 1780 cm⁻¹ |

| This compound | C6H8D4N2O3 | 164.20 | 70-90 | > 98 | ¹H NMR (DMSO-d6): ~2.5 ppm (s, 6H, N(CH₃)₂). MS (ESI+): [M+H]⁺ at m/z 165.2. Purity (HPLC): > 99% |

Biological Mode of Action: Inhibition of Gibberellin Biosynthesis

Daminozide functions as a plant growth retardant by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation and other developmental processes. Specifically, Daminozide is known to inhibit the enzyme 3β-hydroxylase, which is a key enzyme in the late stages of gibberellin biosynthesis. This enzyme catalyzes the conversion of the inactive gibberellin precursor GA₂₀ to the biologically active GA₁.

Caption: Inhibition of gibberellin biosynthesis by Daminozide.

By blocking the action of 3β-hydroxylase, Daminozide leads to an accumulation of the inactive precursor GA₂₀ and a reduction in the levels of active GA₁, resulting in the characteristic stunted growth observed in treated plants.

Conclusion

The synthesis of this compound is a critical process for enabling accurate and reliable quantification of its unlabeled counterpart in various environmental and biological samples. The synthetic route, involving the deuteration of a common starting material followed by straightforward chemical transformations, is accessible to researchers with a background in organic synthesis. The use of this compound as an internal standard is essential for high-quality analytical data, which in turn is vital for regulatory monitoring and scientific research into the fate and effects of this plant growth regulator.

References

Physical and chemical properties of Daminozide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide. This document details experimental protocols for its analysis and explores its mechanisms of action, including its role as a selective inhibitor of human histone demethylases.

Core Physical and Chemical Properties

This compound, also known as Aminozide-d4, is a synthetic compound primarily utilized as an internal standard for the quantification of Daminozide in various analytical methodologies, particularly in mass spectrometry-based assays.[1][2] Its structural similarity to Daminozide, with the substitution of four hydrogen atoms with deuterium, ensures analogous chemical behavior and chromatographic retention while allowing for mass-based differentiation.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈D₄N₂O₃ | [1][2][3] |

| Molecular Weight | 164.2 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 157 to 160°C | |

| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml, Slightly soluble in water | |

| Purity | >99% deuterated forms (d1-d4) | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C | |

| pKa | 4.68 (for Daminozide) |

Experimental Protocols

This compound is an essential tool for the accurate quantification of Daminozide in complex matrices such as agricultural products, environmental samples, and biological tissues. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS methods for Daminozide typically involve a derivatization step to improve volatility and chromatographic performance. A general workflow is as follows:

-

Sample Preparation and Extraction: A representative sample is homogenized. For solid samples like fruits or grains, a specific weight is taken and may require grinding. The sample is then subjected to alkaline hydrolysis, often using a strong base like sodium hydroxide, to convert Daminozide to unsymmetrical dimethylhydrazine (UDMH).

-

Internal Standard Spiking: A known concentration of this compound is added to the sample at the beginning of the extraction process to account for analyte losses during sample preparation and analysis.

-

Distillation: The UDMH is separated from the sample matrix via steam distillation.

-

Derivatization: The collected UDMH is reacted with a derivatizing agent, such as salicylaldehyde, to form a stable, volatile derivative (salicylaldehyde dimethylhydrazone).

-

Extraction of Derivative: The derivative is extracted into an organic solvent, such as n-hexane/acetone.

-

GC-MS Analysis: The extracted derivative is injected into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized Daminozide and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing Daminozide directly without the need for derivatization, leading to simpler and faster sample preparation.

-

Sample Preparation and Extraction: The sample is homogenized, and a specific amount is weighed. Extraction is typically performed with a polar solvent like methanol or an acetonitrile/water mixture.

-

Internal Standard Spiking: this compound is added to the sample prior to extraction.

-

Cleanup: The crude extract may undergo a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

-

LC Separation: The cleaned extract is injected into the LC system. Separation is achieved on a suitable column, often a reversed-phase C18 or a mixed-mode column, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

-

MS/MS Detection: The eluent from the LC is introduced into the tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both Daminozide and this compound are monitored for highly selective and sensitive quantification.

Signaling Pathways and Mechanisms of Action

While this compound's primary application is as an internal standard, its biological activity is presumed to be identical to that of Daminozide. Daminozide is known to have two distinct mechanisms of action: as a plant growth regulator and as an inhibitor of human enzymes.

Inhibition of Gibberellin Biosynthesis in Plants

In plants, Daminozide functions as a growth retardant by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation. Specifically, it acts on the late stages of the gibberellin biosynthetic pathway.

Caption: Daminozide inhibits the 3β-hydroxylase enzyme, blocking the conversion of GA20 to the active GA1.

Inhibition of Human KDM2/7 Histone Demethylases

More recently, Daminozide has been identified as a selective inhibitor of the human KDM2/7 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues.

The inhibitory action of Daminozide occurs through chelation of the active site iron (Fe(II)) via its acyl hydrazide carbonyl and dimethylamino groups, thus preventing the binding of the co-substrate 2-oxoglutarate (2-OG).

Caption: Daminozide chelates the active site Fe(II) of KDM2/7, preventing co-substrate binding and catalysis.

Conclusion

This compound is a critical analytical tool for the sensitive and accurate quantification of Daminozide. Its well-characterized physical and chemical properties, coupled with established analytical protocols, make it indispensable for regulatory monitoring and research. Furthermore, the understanding of Daminozide's molecular mechanisms of action, both in plants and humans, opens avenues for further investigation into its biological effects and potential applications in drug development and epigenetic research. This guide provides a foundational resource for professionals working with this important compound.

References

- 1. The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatographic/mass spectrometric determination of daminozide in high protein food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. | Semantic Scholar [semanticscholar.org]

Daminozide-d4: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and relevant experimental protocols.

Core Chemical Data

This compound, the isotopically labeled version of Daminozide, is primarily utilized as an internal standard in analytical chemistry for the precise quantification of its unlabeled counterpart. While it does not have a unique CAS number, it is identified by the CAS number of the parent compound, 1596-84-5.

| Property | Data |

| CAS Number | 1596-84-5 (unlabeled)[1][2][3] |

| Chemical Formula | C₆H₈D₄N₂O₃[1] |

| Molecular Weight | 164.20 g/mol [1] |

| Synonyms | Aminozide-d4, Daminozide D4 (Ethylene D4), Butanedioic-2,2,3,3-d4 acid mono(2,2-dimethylhydrazide), 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid |

| Purity | Typically ≥95% (HPLC) or ≥98% |

| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml |

| Physical Form | Solid |

| Storage Temperature | -20°C |

Logical Relationship Diagram

The following diagram illustrates the relationships between this compound and its key identifiers.

Experimental Protocols

This compound is a critical component in analytical methodologies for the detection and quantification of Daminozide residues in various matrices, including agricultural products and cannabis. Its use as an internal standard is crucial for correcting matrix effects and ensuring accurate results in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

General Workflow for Daminozide Analysis using this compound Internal Standard

The following diagram outlines a typical workflow for the analysis of Daminozide in a sample matrix using this compound as an internal standard.

Detailed Methodologies

1. Analysis of Daminozide in Agricultural Products (GC-MS)

This method is suitable for the determination of Daminozide in fruits and vegetables.

-

Sample Preparation : Homogenize approximately 1 kg of the sample. For powdered samples like tea, use 5.00 g.

-

Extraction : The specific extraction solvent is not detailed in the immediate search results, but a common approach for pesticide residue analysis involves an organic solvent like acetonitrile.

-

Derivatization : The method involves derivatization to improve the volatility and chromatographic properties of Daminozide for GC analysis.

-

Cleanup : A cleanup step using a solid-phase extraction (SPE) cartridge, such as alumina, is employed to remove interfering matrix components. The eluate is concentrated before analysis.

-

Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for separation and detection.

-

Quantification : this compound is added as an internal standard at the beginning of the sample preparation process to compensate for any loss of analyte during the procedure and for matrix effects. The concentration of Daminozide is calculated based on the ratio of the peak area of the analyte to that of the internal standard.

2. Analysis of Pesticide Residues in Cannabis (LC-MS/MS)

This protocol outlines the use of this compound as an internal standard for the quantification of Daminozide in cannabis flower.

-

Sample Preparation : Weigh 1 gram of milled cannabis into a centrifuge tube.

-

Internal Standard Spiking : Add a known amount of this compound internal standard solution to the sample.

-

Extraction : Add 5 mL of acetonitrile with 1% acetic acid, vortex for 5 minutes, and then centrifuge.

-

Cleanup : The supernatant is passed through a C18 solid-phase extraction (SPE) tube. The resulting extract is then diluted.

-

Instrumentation : An LC-MS/MS system is used for the analysis. This technique provides high selectivity and sensitivity.

-

Quantification : The concentration of Daminozide is determined by creating a calibration curve and using the ratio of the analyte peak area to the internal standard (this compound) peak area. In cases where there are significant differences in the recovery of the analyte and its corresponding internal standard, the next nearest-eluting internal standard may be used for quantification.

It is important to note that for some matrices and cleanup procedures, such as those using primary secondary amine (PSA) sorbent, Daminozide may be strongly retained. In such cases, analysis may need to be performed on the extract before the cleanup step to ensure accurate recovery data.

References

The Unseen Anchor: A Technical Guide to Daminozide-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and food safety, the accuracy of measurements is paramount. The use of internal standards is a fundamental practice to ensure reliability, and among these, stable isotope-labeled (SIL) compounds represent the gold standard. This technical guide provides an in-depth exploration of the mechanism and application of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide, as an internal standard in mass spectrometry-based analyses.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (this compound) is added to a sample containing the analyte of interest (Daminozide) at the earliest stage of sample preparation.

This compound is chemically identical to Daminozide, with the only difference being that four hydrogen atoms have been replaced by deuterium atoms. This results in a mass shift that is easily distinguishable by a mass spectrometer. Because of their near-identical physicochemical properties, both the analyte and the internal standard behave similarly during extraction, cleanup, chromatography, and ionization. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification, irrespective of sample loss or matrix effects.[1]

Physicochemical Properties

A clear understanding of the physicochemical characteristics of both the analyte and its deuterated internal standard is crucial for method development.

| Property | Daminozide | This compound |

| Chemical Name | Butanedioic acid mono(2,2-dimethylhydrazide) | 4-(2,2-dimethylhydrazinyl)-4-oxobutanoic-2,2,3,3-d4 acid |

| Molecular Formula | C₆H₁₂N₂O₃ | C₆H₈D₄N₂O₃ |

| Molecular Weight | 160.17 g/mol | 164.20 g/mol |

| Isotopic Purity | Not Applicable | ≥98% |

Experimental Protocol: Quantification of Daminozide in Fruit Matrix using LC-MS/MS

This section details a representative experimental protocol for the quantitative analysis of Daminozide in a fruit matrix, employing this compound as an internal standard.

Reagents and Materials

-

Daminozide analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Daminozide and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Daminozide stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the calibration standards.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the fruit sample.

-

Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing PSA and C18 sorbents. It should be noted that Daminozide can be retained by PSA, so this step may need optimization or exclusion depending on the matrix.

-

Centrifugation: Vortex and centrifuge the dSPE tube.

-

Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC System |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Daminozide |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Daminozide (Quantifier) | 161.1 | 143.0 | Optimized |

| Daminozide (Qualifier) | 161.1 | 44.0 | Optimized |

| This compound (Internal Standard) | 165.1 | 147.0 | Optimized |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation and Method Validation

A crucial aspect of any analytical method is its validation to ensure it is fit for purpose. The use of this compound as an internal standard significantly enhances the robustness and reliability of the method. Key validation parameters are summarized below. While a complete, specific validation dataset for a Daminozide/Daminozide-d4 method was not available in the public literature at the time of this writing, the following table outlines the expected performance characteristics based on established principles of using deuterated internal standards.

| Validation Parameter | Typical Acceptance Criteria | Expected Performance with this compound |

| Linearity (R²) | ≥ 0.99 | Excellent linearity over the desired concentration range. |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | High accuracy due to effective compensation for matrix effects. |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | High precision (repeatability and intermediate precision). |

| Recovery (%) | Consistent and reproducible | The use of an internal standard corrects for incomplete and variable recovery. |

| Matrix Effect | Minimized and compensated | The co-eluting internal standard effectively tracks and corrects for ion suppression or enhancement. |

| Limit of Quantification (LOQ) | Sufficiently low for intended application | Method can achieve low detection limits required for regulatory compliance. |

Mandatory Visualizations

Logical Relationship of an Internal Standard

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Workflow for Daminozide Analysis

Caption: Workflow for Daminozide quantification.

References

The Solubility Profile of Daminozide-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Daminozide-d4, a deuterated internal standard crucial for the accurate quantification of the plant growth regulator Daminozide. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound in their experimental workflows.

Core Findings: Solubility Data Summary

The solubility of this compound, and its non-deuterated analog Daminozide, has been determined in a range of common laboratory solvents. Due to their structural similarity, the solubility properties of Daminozide can be considered a reliable proxy for this compound. The collated data reveals a varying degree of solubility, which is critical for the preparation of stock solutions and experimental media.

Quantitative solubility data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the solute.

| Solvent | This compound Solubility | Daminozide Solubility | Temperature (°C) |

| Dimethylformamide (DMF) | 5 mg/mL[1][2] | 11 mg/mL[3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 11 mg/mL[1][2] | 5 mg/mL, ≥7.3 mg/mL | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL | 2 mg/mL | Not Specified |

| Water | Slightly Soluble | 100,000 mg/L (100 mg/mL), 128,000 mg/L (128 mg/mL) | 25, 20 |

| Methanol | Not Specified | 50 g/kg (~50 mg/mL), 48,000 mg/L (48 mg/mL) | Not Specified, 20 |

| Acetone | Not Specified | Very Soluble, 25 g/kg (~25 mg/mL), 1,610 mg/L (1.61 mg/mL) | Not Specified, 20 |

| Ethanol | Not Specified | ≥16.3 mg/mL (with ultrasonic and warming) | Not Specified |

| Acetonitrile | Not Specified | Soluble | Not Specified |

| n-Hexane | Not Specified | Insoluble | 20 |

| Aliphatic Hydrocarbons | Not Specified | Insoluble | Not Specified |

| Xylene | Not Specified | Insoluble | Not Specified |

| Ethyl Acetate | Not Specified | 270 mg/L (0.27 mg/mL) | 20 |

Note: For Methanol and Acetone, solubility reported in g/kg was converted to mg/mL assuming a solvent density of approximately 1 g/mL for estimation purposes.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A commonly employed and reliable method is the Shake-Flask Method . The following protocol provides a generalized procedure for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound using the shake-flask method.

References

A Technical Guide to Commercially Available Daminozide-d4: Sources, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Daminozide-d4, a deuterated internal standard crucial for the accurate quantification of Daminozide. This document details available sources, their reported purities, and typical analytical methodologies for its use.

Commercial Sources and Purity of this compound

This compound is available from several reputable chemical suppliers. The purity of these standards is a critical factor for accurate quantitative analysis. The following table summarizes the commercially available sources and their stated purities.

| Supplier | Catalog Number | Stated Purity | Analytical Method |

| Cayman Chemical | 39264 | ≥99% deuterated forms (d1-d4)[1][2][3] | Not explicitly stated on the product page, but intended for GC- or LC-MS applications.[1][2] |

| LGC Standards (distributor for Toronto Research Chemicals) | TRC-D416717 | >95% | HPLC |

| LGC Standards | CDN-D-7611 | 98 atom % D, min 98% Chemical Purity | Not explicitly stated |

| Achemtek | 98+% | Not explicitly stated | |

| Clearsynth | Not explicitly stated, Certificate of Analysis provided | Not explicitly stated | |

| MedchemExpress | HY-W708369 | Not explicitly stated, Certificate of Analysis available upon request | Not explicitly stated |

Experimental Protocols: Use of this compound as an Internal Standard

Detailed experimental protocols for the determination of Daminozide purity by the manufacturers are often proprietary and not publicly available. However, the primary application of this compound is as an internal standard in analytical methods for the quantification of Daminozide in various matrices. The following is a generalized experimental protocol synthesized from published research articles.

Sample Preparation and Extraction

A common method for the analysis of Daminozide involves its hydrolysis to unsymmetrical dimethylhydrazine (UDMH), followed by derivatization.

-

Hydrolysis: The sample matrix (e.g., fruit, soil, biological fluid) is typically subjected to alkaline hydrolysis to convert Daminozide to UDMH.

-

Extraction: The resulting UDMH is then extracted from the matrix using a suitable solvent.

-

Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction. This allows for the correction of any analyte loss during sample preparation and analysis.

Chromatographic Analysis

The derivatized UDMH, along with the deuterated internal standard, is then analyzed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used for the analysis of Daminozide. The derivatized UDMH is separated on a GC column and detected by a mass spectrometer. The use of this compound as an internal standard allows for accurate quantification by comparing the peak area of the analyte to that of the internal standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the determination of Daminozide. It offers the advantage of analyzing the intact molecule without the need for derivatization in some cases.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of Daminozide using this compound as an internal standard.

Caption: Workflow for Daminozide analysis using an internal standard.

References

Daminozide-d4 stability and recommended storage conditions

Technical Guide: Stability and Storage of Daminozide-d4

This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, a deuterated internal standard crucial for the quantification of Daminozide. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Physicochemical and Storage Information

This compound, also known as Aminozide-d4, is the deuterated form of Daminozide, a plant growth regulator.[1][2] As an internal standard, its stability is paramount for accurate quantification in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

General Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Formal Name | 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid | [1] |

| Synonyms | Aminozide-d4, DAMINOZIDE-2,2,3,3-D4 | |

| Molecular Formula | C₆H₈D₄N₂O₃ | |

| Formula Weight | 164.2 g/mol | |

| Purity | ≥99% deuterated forms (d1-d4) or >95% (HPLC) | |

| Form | Solid | |

| Appearance | White to Off-white crystals or powder | |

| Melting Point | 157 to 160°C |

Solubility

The solubility of this compound in various solvents is critical for preparing stock solutions for experimental use.

| Solvent | Concentration | Source |

| DMF | 5 mg/ml | |

| DMSO | 11 mg/ml | |

| PBS (pH 7.2) | 2 mg/ml | |

| Water | Slightly Soluble |

Recommended Storage and Stability

Proper storage is essential to ensure the long-term integrity of this compound. The consensus from suppliers indicates that the compound is stable for multiple years when stored correctly.

| Condition | Recommendation | Source |

| Storage Temperature | -20°C | |

| Long-Term Stability | ≥ 4 years (when stored at -20°C) | |

| Shipping Condition | Room temperature (continental US) |

Potential Degradation Pathway

While specific degradation pathways for this compound are not detailed in the available literature, studies on its non-deuterated analogue, Daminozide, provide insight into its potential instability under certain conditions. The primary degradation mechanisms are hydrolysis and photolysis.

Under acidic conditions (pH 1), Daminozide hydrolyzes with a half-life of 41 days. Exposure to ultraviolet light also causes significant decomposition. The degradation products identified for Daminozide include 1,1-dimethylhydrazine, cyclic daminozide (N-dimethylaminosuccinimide), and formaldehyde, suggesting the degradation route is primarily hydrolytic. It is reasonable to infer that this compound would follow a similar degradation pathway.

Caption: Potential degradation pathway of this compound based on its non-deuterated analogue.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine a compound's shelf life and identify potential degradation products. The following outlines a general protocol for assessing the stability of this compound, incorporating long-term and accelerated studies as guided by ICH principles.

Objective

To evaluate the long-term stability of this compound as a solid and in solution under various storage conditions and to identify potential degradation products using stability-indicating analytical methods.

Materials and Methods

-

Test Substance: this compound solid material.

-

Solvents: Acetonitrile, Methanol, DMSO (HPLC or MS grade).

-

Equipment: Analytical balance, volumetric flasks, autosampler vials, HPLC or LC-MS/MS system, environmental chambers.

General Experimental Workflow

The workflow involves preparing stock solutions, storing them under controlled conditions, and analyzing them at predetermined intervals.

Caption: General workflow for a long-term stability study of this compound solutions.

Procedure Details

-

Preparation of Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.

-

Initial Analysis (Time Zero): Immediately after preparation, analyze the solution to establish the initial concentration and purity. This serves as the baseline for all future comparisons. The analytical method should be stability-indicating, meaning it can separate the parent compound from any potential degradation products.

-

Storage: Aliquot the stock solution into amber vials to protect from light and store them in calibrated environmental chambers at various conditions:

-

Long-Term: -20°C (recommended storage).

-

Accelerated: 4°C (refrigerated) and 25°C (room temperature).

-

-

Time Points: Pull samples from each storage condition at predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months for long-term; 1, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples using a validated stability-indicating method, such as:

-

LC-MS/MS: This is a powerful technique for quantifying the remaining parent compound and for identifying and characterizing any new peaks corresponding to degradation products.

-

Quantitative NMR (qNMR): A highly precise method that can provide simultaneous qualitative and quantitative information without the need for an identical reference standard, making it suitable for long-term monitoring.

-

-

Data Evaluation: Compare the concentration of this compound at each time point to the initial (T=0) concentration. A significant loss of the parent compound (e.g., >10%) may indicate instability under that specific storage condition. Any new peaks observed in the chromatogram should be investigated as potential degradation products.

By following this protocol, researchers can confidently establish the stability of their this compound standards, ensuring the accuracy and reliability of their experimental results.

References

An In-depth Technical Guide to the Safe Handling of Daminozide-d4

This guide provides comprehensive safety precautions and handling guidelines for Daminozide-d4, tailored for researchers, scientists, and professionals in drug development. It outlines the potential hazards, proper handling procedures, and emergency responses associated with this compound.

Section 1: Chemical and Physical Properties

This compound is the deuterated form of Daminozide, a plant growth regulator.[1] While primarily used as an internal standard for quantification, its structural similarity to Daminozide warrants careful handling based on the toxicological profile of the parent compound.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid | [1] |

| Synonyms | Aminozide-d4 | [1] |

| Molecular Formula | C₆H₈D₄N₂O₃ | [1] |

| Molecular Weight | 164.2 g/mol | |

| Physical State | Solid | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 155 - 158 °C (311 - 316 °F) | |

| Water Solubility | 100 g/L | |

| Log P (octanol/water) | -1.5 | |

| Purity | ≥99% deuterated forms (d1-d4) |

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. It may also be harmful if swallowed or inhaled.

Table 2: Toxicological Data for Daminozide (Unlabelled)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 8,400 mg/kg | |

| LD50 | Mouse | Oral | 6,300 mg/kg | |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg |

Potential Health Effects:

-

Eye Contact: Causes serious eye irritation.

-

Skin Contact: May be harmful if absorbed through the skin and causes skin irritation.

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Carcinogenicity: There is no component of this product present at levels greater than or equal to 0.1% that is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH. However, the parent compound, Daminozide, is suspected of causing cancer.

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area, preferably in a laboratory fume hood.

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Store at -20°C for long-term stability.

-

Keep the container tightly closed in a dry and well-ventilated place.

-

The product is stable for at least four years when stored correctly.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification | Reference |

| Eyes/Face | Safety glasses with side-shields or goggles. | Conforming to NIOSH (US) or EN 166 (EU) standards. | |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). | Dispose of contaminated gloves after use. | |

| Body | Laboratory coat or impervious clothing. | To prevent skin exposure. | |

| Respiratory | Air-purifying respirator with appropriate cartridges or a supplied-air respirator. | Use if engineering controls are insufficient or as a backup. Respirators must be approved under standards such as NIOSH (US). |

Section 5: First-Aid Measures

In case of exposure, immediate action is required.

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. | |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains.

-

Cleanup: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.

Section 7: Experimental Protocols Overview

While specific experimental protocols for the safety assessment of this compound are not publicly available, the toxicological data presented in Section 2 are typically derived from standardized tests conducted under Good Laboratory Practice (GLP). These include:

-

Acute Oral Toxicity (LD50): This study, often following OECD Guideline 420, 423, or 425, involves administering the substance to fasted animals (commonly rats) in a single dose. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test population, is then calculated.

-

Acute Dermal Toxicity (LD50): Following guidelines such as OECD Guideline 402, the substance is applied to the shaved skin of an animal (often rabbits or rats) for 24 hours. The animals are observed for toxic effects and mortality to determine the dermal LD50.

-

Skin Irritation/Corrosion: Based on protocols like OECD Guideline 404, a small amount of the substance is applied to the skin of a test animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of time to assess the level of irritation.

-

Eye Irritation/Corrosion: This test, often following OECD Guideline 405, involves applying the substance to one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva to determine the irritation potential.

Section 8: Visualizations

The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.

Caption: General Laboratory Workflow for Handling this compound.

Caption: First-Aid Decision Tree for this compound Exposure.

References

Unveiling the Isotopic Distinction: A Technical Guide to Daminozide and Daminozide-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between the plant growth regulator Daminozide and its deuterated analogue, Daminozide-d4. Primarily distinguished by isotopic labeling, this guide will delve into their comparative physicochemical properties, the critical role of this compound as an internal standard in quantitative analysis, detailed experimental protocols, and the relevant biological signaling pathways.

Core Structural and Physicochemical Distinctions

Daminozide, chemically known as N-(dimethylamino)succinamic acid, is a synthetic plant growth regulator. Its deuterated form, this compound, is a stable isotope-labeled version where four hydrogen atoms on the succinamic acid backbone have been replaced with deuterium atoms. This isotopic substitution is the primary difference between the two molecules and is the basis for their distinct applications, particularly in analytical chemistry. While their chemical reactivity and biological activity are virtually identical, their mass difference is a key feature exploited in mass spectrometry-based assays.

Below are the chemical structures of Daminozide and this compound, illustrating the position of the deuterium labels.

Daminozide

Caption: Chemical structure of Daminozide.

This compound

Caption: Chemical structure of this compound.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of Daminozide and this compound for easy comparison.

| Property | Daminozide | This compound |

| Molecular Formula | C₆H₁₂N₂O₃ | C₆H₈D₄N₂O₃ |

| Molecular Weight | 160.17 g/mol | 164.20 g/mol |

| Monoisotopic Mass | 160.084792 u | 164.109899 u |

| CAS Number | 1596-84-5 | 1596-84-5 (unlabeled) |

| Appearance | White crystalline solid | White to off-white solid |

| Melting Point | 157-164 °C | 157-160 °C |

| Water Solubility | 100 g/L at 25 °C | Slightly soluble |

| LogP | -1.7 | Not available |

| pKa | 4.7 | Not available |

Biological Activity and Signaling Pathways

Daminozide functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation. Specifically, it acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, key enzymes in the later stages of the gibberellin biosynthetic pathway.

In humans, Daminozide has been identified as a selective inhibitor of the KDM2/7 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression. The inhibitory action of Daminozide on these demethylases is an area of active research in the context of drug development.

Gibberellin Biosynthesis Inhibition Pathway

The Indispensable Role of Deuterium Labeling in Analytical Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role.[1] This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest stage of analysis.[1] The underlying assumption is that the labeled (deuterated) and unlabeled (native) analyte will behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] Because the internal standard is chemically almost identical to the analyte, it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[4]

The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric approach significantly improves the accuracy and precision of quantitative assays.

Advantages and Considerations of Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its use in internal standards offers several key advantages, but also comes with important considerations.

Advantages:

-

Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.

-

High Isotopic Purity: Deuterium labeling can often be achieved with high levels of isotopic enrichment, ideally ≥98%.

-

Minimal Perturbation to Molecular Structure: The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties.

Considerations:

-

Chromatographic Isotope Effect: The C-D bond is slightly stronger and shorter than the C-H bond. This can sometimes lead to a slight difference in retention time between the deuterated standard and the unlabeled analyte, a phenomenon known as the chromatographic isotope effect. While often negligible, this can be problematic if the analyte and standard co-elute with a rapidly changing matrix, potentially leading to differential matrix effects.

-

Hydrogen/Deuterium Exchange: Deuterium atoms on certain functional groups (e.g., -OH, -NH, -SH) or at acidic carbon positions can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a decrease in the signal of the deuterated internal standard and an artificial inflation of the analyte signal. Careful selection of the labeling position on a stable part of the molecule is crucial to avoid this issue.

-

Isotopic Purity: The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. It is essential to use highly pure deuterated standards.

Data Presentation: Performance Characteristics

The choice of internal standard can significantly impact assay performance. The following tables summarize typical validation parameters for methods using deuterated internal standards and provide a comparison with ¹³C-labeled standards.

Table 1: Performance Characteristics of a Deuterated Internal Standard (d4-CML) Method for CML Quantification in Human Plasma

| Validation Parameter | Performance Metric |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | <10% |

| Inter-day Precision (%CV) | <12% |

| Accuracy (%Bias) | ±10% |

| Recovery | 85-95% |

| Matrix Effect | Minimal (<15%) |

Table 2: Comparative Performance of Deuterated vs. ¹³C-Labeled Internal Standards

| Feature | Deuterated Internal Standard | ¹³C-Labeled Internal Standard |

| Co-elution with Analyte | Generally co-elutes, but slight retention time shifts are possible. | Co-elutes perfectly with the analyte. |

| Matrix Effect Compensation | Can be compromised by chromatographic shifts, leading to differential ion suppression/enhancement. | Generally provides better compensation due to perfect co-elution. |

| Isotopic Stability | Susceptible to back-exchange at labile positions. | Not susceptible to exchange, providing greater stability. |

| Cost and Availability | Generally more cost-effective and widely available. | Typically more expensive and less readily available. |

Experimental Protocols

Synthesis of Deuterated Standards

The introduction of deuterium into a molecule can be achieved through various methods. The choice of method depends on the target molecule and the desired labeling position.

General Methods for Deuterium Labeling:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of labile protons with deuterium from a deuterium source like D₂O, often catalyzed by an acid or base.

-

Catalytic Deuteration: Unsaturated bonds can be reduced using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon).

-

Reduction with Deuterated Reagents: Carbonyl groups can be reduced to deuterated alcohols using reagents like sodium borodeuteride (NaBD₄).

-

Complete Synthesis with Isotope-Containing Building Blocks: This method offers the most flexibility in positioning the label but is often more complex.

Example Protocol: Synthesis of Deuterated Ibuprofen (d3-Ibuprofen)

This protocol describes the reduction of a ketone precursor to introduce deuterium.

Materials:

-

1-(4-isobutylphenyl)ethan-1-one

-

Sodium borodeuteride (NaBD₄)

-

Methanol

-

Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 1-(4-isobutylphenyl)ethan-1-one in methanol and cool the solution in an ice bath.

-

Add sodium borodeuteride portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the deuterated alcohol intermediate.

-

The intermediate can then be converted to d3-Ibuprofen through subsequent established synthetic steps.

-

Confirm the structure and isotopic purity using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry.

Quantification in Plasma using LC-MS/MS

This protocol provides a general methodology for the quantification of a small molecule analyte in plasma using a deuterated internal standard.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma).

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the IS working solution (a known, fixed concentration).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

3. LC-MS/MS Analysis:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).

-

Gradient: A suitable gradient program is used to separate the analyte and IS from matrix components.

-

Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and QC.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: General experimental workflow for quantitative analysis using a deuterium-labeled internal standard.

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative analysis, particularly in the pharmaceutical and drug development sectors. They offer a robust and cost-effective solution for correcting analytical variability, thereby enhancing the accuracy and precision of measurements. A thorough understanding of their advantages, limitations, and the principles of their application is essential for any researcher aiming to generate high-quality, reliable data. By following well-designed experimental protocols and carefully considering the potential for isotopic effects, scientists can confidently employ deuterium-labeled standards to advance their research and development efforts.

References

Methodological & Application

Application Note: Quantitative Analysis of Daminozide in Food Matrices Using Daminozide-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in food safety, environmental analysis, and agricultural science.

Introduction

Daminozide, also known by the trade name Alar, is a plant growth regulator formerly used in agriculture to improve the appearance and harvesting of fruits, particularly apples. Due to toxicological concerns, its use on food crops has been discontinued in many regions, but regulatory bodies still mandate monitoring to ensure food safety. Accurate and sensitive quantification of daminozide residues is therefore essential.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing polar contaminants like daminozide in complex food matrices due to its high selectivity and sensitivity.[1] However, matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample—can significantly compromise the accuracy and precision of quantification.

The most effective strategy to counteract these issues is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow. Daminozide-d4, a deuterated analog of daminozide, serves as an ideal internal standard. Because it shares near-identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the same degree of matrix effects and procedural losses during sample preparation.[2] By calculating the ratio of the analyte's peak area to that of the internal standard, accurate and robust quantification can be achieved.[3] This application note provides a detailed protocol for the quantitative analysis of daminozide in various food matrices using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)